LTA4H Peptidase Assay IC50: Glycinamide 2 vs. Optimized Glutamic Acid Analog 4f
N-[4-(Benzyloxy)phenyl]glycinamide (compound 2 in the lead series) inhibited recombinant human LTA4H in the peptidase assay with an IC50 of 280 nM, whereas the glutamic acid analog 4f achieved an IC50 of 2 nM, representing a 140-fold improvement in enzymatic potency [1]. This 280 nM value is the benchmark from which all subsequent SAR was calibrated, and the compound remains the minimal pharmacophore that retains measurable LTA4H engagement. In the functional human whole-blood LTB4 suppression assay, compound 2 exhibited weak activity (7 μM), while optimized analogs 12a (amino alcohol) and 6b (amino ester) reached potencies sufficient for in vivo evaluation, highlighting the gap that N-[4-(benzyloxy)phenyl]glycinamide occupies as the validated fragment starting point rather than the potency-optimized endpoint [1].
| Evidence Dimension | LTA4H inhibition – peptidase assay IC50 |
|---|---|
| Target Compound Data | 280 nM |
| Comparator Or Baseline | Glutamic acid analog 4f: IC50 2 nM |
| Quantified Difference | 140-fold lower potency vs. 4f; confirmed as the HTS starting point |
| Conditions | Recombinant human LTA4H, L-alanine-p-nitroanilide substrate (1 mM = Km), 50 mM HEPES pH 7.5, 100 mM KCl, ambient temperature |
Why This Matters
For procurement, this data defines the compound as the validated fragment hit—not the most potent inhibitor—making it essential for fragment-based screening controls, co-crystallography, and SAR baseline studies rather than for direct in vivo efficacy.
- [1] Kirkland TA, Adler M, Bauman JG, et al. Bioorg Med Chem. 2008;16(9):4963-4983. (Lines 81-89: IC50 280 nM peptidase; 7 μM whole blood) View Source
